Boc-Phe(3-Me)-OH

Catalog No.
S1768238
CAS No.
114873-06-2
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(3-Me)-OH

CAS Number

114873-06-2

Product Name

Boc-Phe(3-Me)-OH

IUPAC Name

(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

HBBXWMALJNZDOM-LBPRGKRZSA-N

SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

114873-06-2;Boc-Phe(3-Me)-OH;Boc-3-methyl-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoicacid;BOC-L-3-Methylphe;Boc-L-3-Methylphenylalanine;Boc-D-Phe(3-Me)-OH;SBB066164;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-methylphenyl)propanoicacid;AC1MC50V;SCHEMBL16423;Boc-3-Methy-L-Phenylalanine;15002_ALDRICH;15002_FLUKA;CTK8C5721;HBBXWMALJNZDOM-LBPRGKRZSA-N;MolPort-001-758-364;ZINC2386873;CB-472;AKOS015836522;AKOS015895346;AM83421;BL076-1;RTR-002709;AC-16775

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide synthesis

Boc-3-methyl-L-phenylalanine is a valuable building block for peptide synthesis due to the presence of the Boc protecting group. This group allows for the selective formation of peptide bonds while protecting the amino group of the molecule. Researchers utilize Boc-3-methyl-L-phenylalanine to incorporate the modified phenylalanine unit into synthetic peptides with desired properties, such as increased stability or altered interactions with other molecules ().

Protein engineering

Boc-3-methyl-L-phenylalanine can be used in protein engineering to introduce specific modifications to protein structures. By incorporating this modified amino acid into a protein sequence, researchers can study the effects of the additional methyl group on protein folding, stability, and function. This approach allows them to understand the role of specific amino acid side chains in protein structure and activity ().

Studies on protein-protein interactions

Boc-3-methyl-L-phenylalanine can be a valuable tool in studying protein-protein interactions. By selectively modifying specific amino acids within a protein with this molecule, researchers can investigate how these modifications affect the binding affinity and specificity of protein interactions. This information can be crucial for understanding protein function and developing new therapeutic strategies ().

XLogP3

2.5

Wikipedia

Boc-3-methyl-L-phenylalanine

Dates

Modify: 2023-08-15

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